molecular formula C9H14O3 B2879938 Ethyl 2-(3-oxocyclopentyl)acetate CAS No. 62457-60-7

Ethyl 2-(3-oxocyclopentyl)acetate

Cat. No.: B2879938
CAS No.: 62457-60-7
M. Wt: 170.208
InChI Key: SAOBKJVHYFWLEL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxocyclopentyl)acetate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is commonly used in organic synthesis due to its versatile reactivity. This compound is known for its applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-oxocyclopentyl)acetate can be synthesized through several methods. One common method involves the cyclization of diethyl adipate in the presence of sodium ethoxide and zirconium dioxide as a catalyst. The reaction proceeds through condensation, substitution, hydrolysis, decarboxylation, and esterification steps . Another method involves the reaction of ketocyclopentane with bromoacetate in the presence of lithium diisopropylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to increase yield and reduce costs. This includes using milder reaction conditions, reducing the use of toxic solvents like toluene, and employing catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxocyclopentyl)acetate undergoes various chemical reactions including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(3-oxocyclopentyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to active compounds that interact with enzymes or receptors. The pathways involved often include ester hydrolysis, leading to the formation of active metabolites that exert their effects on target molecules .

Comparison with Similar Compounds

Ethyl 2-(3-oxocyclopentyl)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives, making it a valuable compound in multiple fields of research and industry.

Properties

IUPAC Name

ethyl 2-(3-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOBKJVHYFWLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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